molecular formula C19H16FN3O2S B4150755 3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE

3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE

Cat. No.: B4150755
M. Wt: 369.4 g/mol
InChI Key: IRAKHFGGYZPNQQ-UHFFFAOYSA-N
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Description

3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a benzimidazole moiety, a fluorophenyl group, and a pyrrolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps. One common method starts with the reaction of 1H-benzimidazole-2-thione with 4-fluorobenzaldehyde in a solvent like dimethyl sulfoxide (DMSO) to form an intermediate compound. This intermediate is then reacted with a suitable reagent, such as thiosemicarbazide, under reflux conditions in ethanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole or fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. This interaction can lead to the inhibition of enzymes or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-12-5-7-13(8-6-12)23-18(24)11-16(19(23)25)26-10-9-17-21-14-3-1-2-4-15(14)22-17/h1-8,16H,9-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAKHFGGYZPNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SCCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE
Reactant of Route 3
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE
Reactant of Route 4
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE
Reactant of Route 5
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE
Reactant of Route 6
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE

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